![molecular formula C26H39Cl2N5O5S B609054 Mirodenafil dihydrochloride CAS No. 862189-96-6](/img/structure/B609054.png)
Mirodenafil dihydrochloride
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Overview
Description
Mirodenafil is a phosphodiesterase 5 (PDE5) inhibitor. It increases penile intracavernosal pressure (ICP) in a rat model of diabetes induced by streptozotocin (STZ; ) and in a rat model of cavernosal nerve injury when administered at doses of 1 and 10 mg/kg, respectively. Mirodenafil (4 mg/kg per day) decreases bladder wall submucosal fibrosis and degeneration in a rat model of chronic bladder ischemia. It also decreases bladder overactivity in a female rat model of partial bladder outlet obstruction.
Mirodenafil belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil, and is the first-line treatment for erectile dysfunction.
Scientific Research Applications
Treatment for Erectile Dysfunction
Mirodenafil is a newly developed oral phosphodiesterase type 5 (PDE5) inhibitor, which has been investigated as a treatment for erectile dysfunction (ED). It has been reported to be an efficacious and safe treatment for ED .
Alzheimer’s Disease Treatment
Mirodenafil has been shown to ameliorate Alzheimer-like pathology and symptoms by multimodal actions . It has been demonstrated to improve cognitive behavior in the APP-C105 mouse model .
Reduction of Amyloid-β and Phosphorylated Tau Burdens
Mirodenafil not only reduced the Amyloid-β (Aβ) and phosphorylated tau burdens in vivo, but also ameliorated AD pathology induced by Aβ .
Modulation of cGMP/PKG/CREB Signaling Pathway
Mirodenafil has been shown to modulate the cyclic guanosine monophosphate (cGMP)/cGMP-dependent protein kinase (PKG)/cAMP-responsive element-binding protein (CREB) signaling pathway .
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Activity
Mirodenafil has been found to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a protein kinase involved in various cellular processes .
Modulation of Glucocorticoid Receptor (GR) Transcriptional Activity
Mirodenafil has been shown to modulate the transcriptional activity of the glucocorticoid receptor (GR) .
Activation of Wnt/β-catenin Signaling
Mirodenafil has been found to activate the Wnt/β-catenin signaling pathway .
Inhibition of Homodimerization and Nuclear Localization of GR
Interestingly, homodimerization and nuclear localization of GR were inhibited by mirodenafil .
These findings strongly suggest that Mirodenafil shows promise as a potential polypharmacological drug candidate for AD treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling .
Mechanism of Action
Target of Action
Mirodenafil dihydrochloride primarily targets Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .
Mode of Action
Mirodenafil dihydrochloride, as a PDE5 inhibitor, binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to muscle relaxation and vasodilation .
Biochemical Pathways
Mirodenafil dihydrochloride affects several biochemical pathways. It modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) signaling pathway , influencing the phosphorylation of tau, a protein associated with neurodegenerative diseases . Mirodenafil also impacts the autophagy-lysosome pathway and glucocorticoid receptor (GR) transcriptional activity . Interestingly, it has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling .
Pharmacokinetics
It is known to be orally active and has shown therapeutic efficacy in various models in vivo .
Result of Action
Mirodenafil dihydrochloride has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease . These effects were achieved through the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, glycogen synthase kinase 3β (GSK-3β) activity, GR transcriptional activity, and the Wnt/β-catenin signaling .
properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil dihydrochloride | |
CAS RN |
862189-96-6 |
Source
|
Record name | Mirodenafil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRODENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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